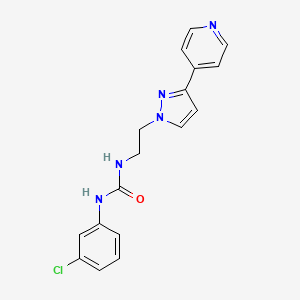![molecular formula C19H23N3O6S B2383863 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1206997-77-4](/img/structure/B2383863.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a dihydrobenzodioxin ring, a piperidine ring, and a sulfonyl group . It is related to a class of compounds known as GPR40 agonists .
Synthesis Analysis
The synthesis of related compounds involves the design and optimization of 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids . The process involves comprehensive structure-activity relationship studies around novel scaffolds .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The presence of the isoxazole ring, dihydrobenzodioxin ring, and piperidine ring contribute to its unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several functional groups and rings would likely result in unique properties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on novel heterocyclic compounds, such as benzodifuranyl derivatives, has shown potential in medicinal chemistry for their analgesic and anti-inflammatory activities. These compounds, including various benzodioxin derivatives, are synthesized for exploring their cyclooxygenase inhibition, showing significant COX-2 selectivity and analgesic properties (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Molecular interaction studies, such as those involving CB1 cannabinoid receptor antagonists, highlight the importance of structural analysis in drug design. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the steric and electronic requirements for binding to the CB1 receptor, which can inform the design of compounds with specific pharmacological profiles (Shim et al., 2002).
Polymer Synthesis
The development of polymers based on specific functionalized monomers, such as piperidine derivatives, plays a crucial role in materials science. For instance, the synthesis of ordered polymers through direct polycondensation processes involving piperidine and other components demonstrates the versatility of these compounds in creating structured materials with potential applications in various fields (Yu et al., 1999).
Antimicrobial Research
Research into antimicrobial properties of piperidine derivatives, as seen in the synthesis and evaluation of N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcases the potential of these compounds in addressing bacterial resistance. Such studies provide foundational knowledge for developing new antibiotics (Khalid et al., 2016).
Anticancer Activity
Exploring anticancer properties of compounds through structural modifications and biological evaluations is a critical area of research. For example, the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole and their subsequent evaluation as anticancer agents highlight the ongoing efforts to find more effective and targeted therapies (Rehman et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-29(24,25)22-6-4-13(5-7-22)19(23)20-12-15-11-17(28-21-15)14-2-3-16-18(10-14)27-9-8-26-16/h2-3,10-11,13H,4-9,12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFUZGWSCJNEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2383780.png)
![2-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2383781.png)





![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)
![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2383797.png)
![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)
